molecular formula C18H26N2O2 B3251146 tert-Butyl 5-(benzylamino)-2-aza-bicyclo[2.2.1]heptane-2-carboxylate CAS No. 207405-64-9

tert-Butyl 5-(benzylamino)-2-aza-bicyclo[2.2.1]heptane-2-carboxylate

Cat. No. B3251146
CAS RN: 207405-64-9
M. Wt: 302.4 g/mol
InChI Key: HFIAICRLCXYAAE-UHFFFAOYSA-N
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Description

Tert-Butyl 5-(benzylamino)-2-aza-bicyclo[2.2.1]heptane-2-carboxylate, also known as TBABH, is a bicyclic compound that has gained significant attention in recent years due to its potential use in various scientific research applications.

Mechanism of Action

Tert-Butyl 5-(benzylamino)-2-aza-bicyclo[2.2.1]heptane-2-carboxylate acts as a selective agonist for the sigma-1 receptor, which is a protein found in various tissues throughout the body, including the brain. Activation of the sigma-1 receptor has been shown to have a wide range of physiological effects, including modulation of neurotransmitter release, regulation of ion channels, and modulation of oxidative stress.
Biochemical and Physiological Effects:
tert-Butyl 5-(benzylamino)-2-aza-bicyclo[2.2.1]heptane-2-carboxylate has been shown to have a variety of biochemical and physiological effects, including modulation of dopamine and glutamate release, regulation of intracellular calcium levels, and protection against oxidative stress. These effects have been linked to potential therapeutic applications in various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of tert-Butyl 5-(benzylamino)-2-aza-bicyclo[2.2.1]heptane-2-carboxylate is its high selectivity for the sigma-1 receptor, which allows for more precise targeting of specific biological processes. However, tert-Butyl 5-(benzylamino)-2-aza-bicyclo[2.2.1]heptane-2-carboxylate also has some limitations, including its relatively low potency and limited water solubility, which can make it challenging to use in certain experimental settings.

Future Directions

There are several potential future directions for tert-Butyl 5-(benzylamino)-2-aza-bicyclo[2.2.1]heptane-2-carboxylate research, including further exploration of its therapeutic potential in neurological and psychiatric disorders, optimization of its pharmacological properties, and development of new synthetic methods for its production. Additionally, tert-Butyl 5-(benzylamino)-2-aza-bicyclo[2.2.1]heptane-2-carboxylate may also have potential applications in other fields, such as cancer research and drug delivery.

Scientific Research Applications

Tert-Butyl 5-(benzylamino)-2-aza-bicyclo[2.2.1]heptane-2-carboxylate has been found to have potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. Its unique bicyclic structure and ability to interact with specific receptors in the brain make it a promising candidate for drug development.

properties

IUPAC Name

tert-butyl 5-(benzylamino)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-12-14-9-15(20)10-16(14)19-11-13-7-5-4-6-8-13/h4-8,14-16,19H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIAICRLCXYAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301117621
Record name 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 5-[(phenylmethyl)amino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301117621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1305207-83-3
Record name 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 5-[(phenylmethyl)amino]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305207-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 5-[(phenylmethyl)amino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301117621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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